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molecular formula C5H5NO3 B018391 N-Methylolmaleimide CAS No. 5063-96-7

N-Methylolmaleimide

Cat. No. B018391
M. Wt: 127.1 g/mol
InChI Key: BHPDNFUVYQFFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903114B2

Procedure details

Maleimide (2.0 g) and 10% formaline (6.8 g) were stirred at 100° C. for 60 minutes. The reaction was let to cool and then kept overnight at 4° C. The product was filtered, washed with water and ethanol. Yield: 1.3 g, melting point 96,5-97° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[CH2:8]=[O:9]>>[OH:9][CH2:8][N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
6.8 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water and ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCN1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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